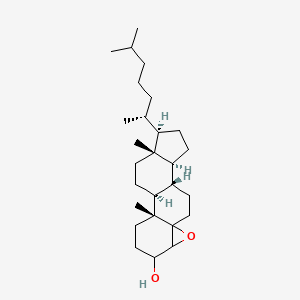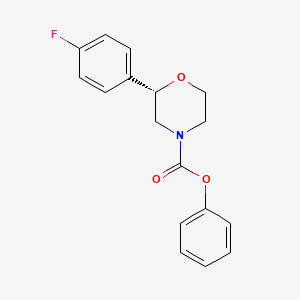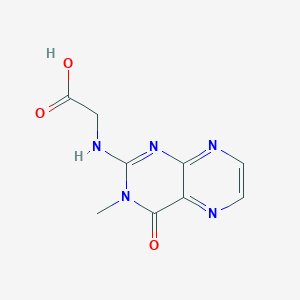![molecular formula C20H28N3O2P B14198463 N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide CAS No. 922712-19-4](/img/structure/B14198463.png)
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide is an organic compound with a complex structure that includes both phosphinic amide and carbamoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with N-{[3-(diethylamino)propyl]carbamoyl}amine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphine derivatives.
科学的研究の応用
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It may be explored for its therapeutic properties, including its potential as an anticancer or antimicrobial agent.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The diethylamino group can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function. The phosphinic amide group can participate in coordination with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N-{[3-(Dimethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide
- N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphonic acid
Uniqueness
N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diethylamino and phosphinic amide groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
922712-19-4 |
|---|---|
分子式 |
C20H28N3O2P |
分子量 |
373.4 g/mol |
IUPAC名 |
1-[3-(diethylamino)propyl]-3-diphenylphosphorylurea |
InChI |
InChI=1S/C20H28N3O2P/c1-3-23(4-2)17-11-16-21-20(24)22-26(25,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H2,21,22,24,25) |
InChIキー |
LCQRCTOYSZGDKQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)


![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)
![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
![8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14198425.png)

![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one](/img/structure/B14198433.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)
![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)
